Cas no 1172884-50-2 (1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine)
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
- AKOS005167545
- LS-06502
- CS-0241111
- STK351843
- MFCD09473470
- 2-(2,2-difluoroethyl)-5-methylpyrazol-3-amine
- SCHEMBL21960349
- 2-(2,2-difluoroethyl)-5-methyl-pyrazol-3-amine
- 1172884-50-2
- KRNREOHSDUBUQR-UHFFFAOYSA-N
- EN300-231433
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- MDL: MFCD09473470
- Inchi: 1S/C6H9F2N3/c1-4-2-6(9)11(10-4)3-5(7)8/h2,5H,3,9H2,1H3
- InChI Key: KRNREOHSDUBUQR-UHFFFAOYSA-N
- SMILES: FC(CN1C(=CC(C)=N1)N)F
Computed Properties
- Exact Mass: 161.07645362Da
- Monoisotopic Mass: 161.07645362Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43.8Ų
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D062965-100mg |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| TRC | D062965-250mg |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 250mg |
$ 470.00 | 2022-06-06 | ||
| TRC | D062965-500mg |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 500mg |
$ 750.00 | 2022-06-06 | ||
| Chemenu | CM487337-1g |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 97% | 1g |
$356 | 2022-06-14 | |
| abcr | AB412916-500 mg |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 500MG |
€373.00 | 2023-01-21 | ||
| abcr | AB412916-1 g |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine; . |
1172884-50-2 | 1g |
€489.50 | 2023-06-16 | ||
| abcr | AB412916-5 g |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine; . |
1172884-50-2 | 5g |
€1324.50 | 2023-06-16 | ||
| Enamine | EN300-231433-1g |
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 95% | 1g |
$842.0 | 2023-09-15 | |
| Enamine | EN300-231433-5g |
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 95% | 5g |
$2443.0 | 2023-09-15 | |
| Enamine | EN300-231433-10g |
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine |
1172884-50-2 | 95% | 10g |
$3622.0 | 2023-09-15 |
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Suppliers
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine: A Novel Pyrazole Derivative with Promising Pharmacological Potential
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine, identified by the CAS number 1172884-50-2, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the family of pyrazole derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. Recent studies have highlighted its unique structural features and pharmacological properties, positioning it as a promising candidate for further exploration in drug development.
The molecular architecture of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. The introduction of 2,2-difluoroethyl and 3-methyl substituents significantly modulates its physicochemical properties, enhancing its interaction with biological targets. This structural modification is believed to contribute to its enhanced potency and selectivity, which are critical factors in the design of effective therapeutic agents.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This finding is particularly significant given the growing prevalence of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate key inflammatory mediators underscores its potential as a novel therapeutic agent in these conditions.
Furthermore, a 2024 study in European Journal of Medicinal Chemistry revealed that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine demonstrates promising antimicrobial properties against multidrug-resistant bacterial strains. This is a critical development in the context of increasing antibiotic resistance, where traditional antibiotics are becoming less effective. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, a strategy that is gaining traction in the development of new antimicrobial agents.
Another notable study published in ChemMedChem (2023) explored the antitumor potential of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine. The research indicated that the compound induces apoptosis in cancer cells by targeting specific mitochondrial pathways. This discovery is particularly relevant in oncology, where the development of targeted therapies is a major focus. The compound's ability to selectively induce apoptosis in cancerous cells while sparing healthy cells highlights its potential as a novel anticancer agent.
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine involves a multi-step process that includes the formation of the pyrazole ring through a condensation reaction between appropriate precursors. The introduction of the 2,2-difluoroethyl group is achieved through a fluorination reaction, which is a crucial step in determining the compound's biological activity. The 3-methyl substitution is typically introduced via a methylation reaction, which further enhances the compound's reactivity and selectivity.
Pharmacokinetic studies have shown that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is essential for its potential use in therapeutic applications, as compounds with poor ADME properties often face challenges in clinical development. The compound's ability to cross the blood-brain barrier is particularly noteworthy, as it opens up possibilities for its use in treating neurological disorders.
From a safety perspective, preclinical studies have indicated that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine has a favorable toxicity profile. This is a critical factor in drug development, as compounds with high toxicity are often discarded during the early stages of research. The compound's low toxicity is attributed to its specific interaction with biological targets, which minimizes off-target effects.
Looking ahead, the potential applications of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine are vast. Its anti-inflammatory, antimicrobial, and antitumor properties suggest that it could be developed into a multifunctional therapeutic agent. Additionally, its ability to cross the blood-brain barrier opens up possibilities for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully explore these possibilities and to optimize its therapeutic potential.
In conclusion, 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine represents a significant breakthrough in medicinal chemistry. Its unique structural features and diverse biological activities position it as a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, it is likely that this compound will play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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